![molecular formula C11H13ClN2 B14306479 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine CAS No. 112030-59-8](/img/structure/B14306479.png)
2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound featuring a tetrahydropyrimidine ring substituted with a 4-chlorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the condensation of 4-chlorobenzaldehyde with a suitable amine and a carbonyl compound under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid, with the reaction often conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 2-[(4-Bromophenyl)methyl]-1,4,5,6-tetrahydropyrimidine
- 2-[(4-Fluorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine
- 2-[(4-Methylphenyl)methyl]-1,4,5,6-tetrahydropyrimidine
Comparison: Compared to its analogs, 2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and binding affinity. This uniqueness can make it more suitable for specific applications, such as in medicinal chemistry, where the chlorine atom can enhance the compound’s pharmacokinetic properties.
Propiedades
Número CAS |
112030-59-8 |
|---|---|
Fórmula molecular |
C11H13ClN2 |
Peso molecular |
208.69 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C11H13ClN2/c12-10-4-2-9(3-5-10)8-11-13-6-1-7-14-11/h2-5H,1,6-8H2,(H,13,14) |
Clave InChI |
ZYPVOBBLOCFTEK-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=NC1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
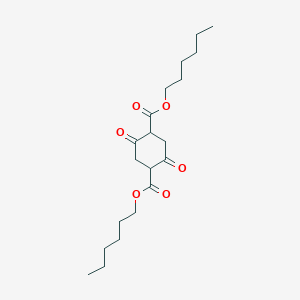
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)


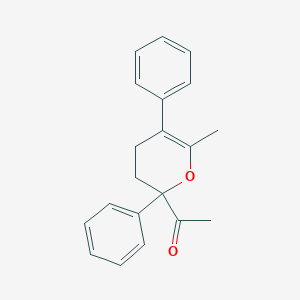
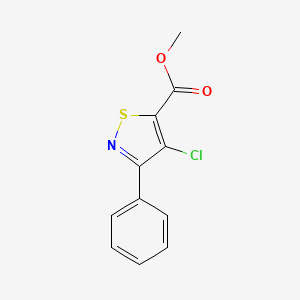
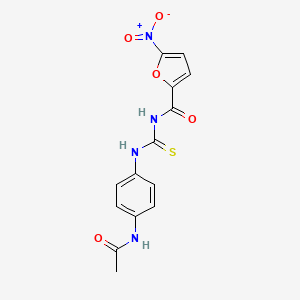
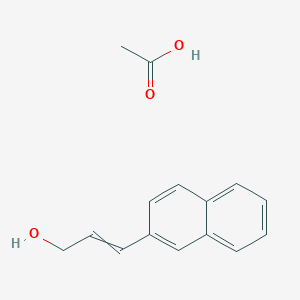
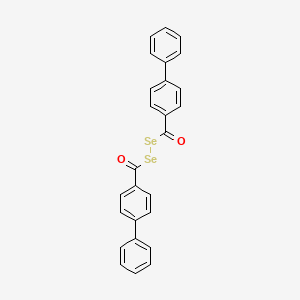
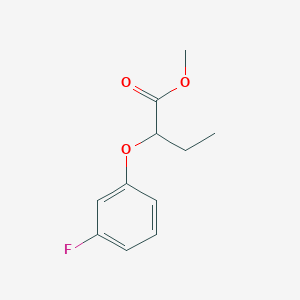
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
